molecular formula C9H12O2S B14715648 Ethyl 3-(thiophen-2-yl)propanoate

Ethyl 3-(thiophen-2-yl)propanoate

Cat. No.: B14715648
M. Wt: 184.26 g/mol
InChI Key: ZIGQNBZKDGBLCG-UHFFFAOYSA-N
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Description

Ethyl 3-(thiophen-2-yl)propanoate: is an organic compound belonging to the class of esters It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a propanoate group through an ethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: N-bromosuccinimide (NBS), sulfuric acid (H2SO4)

Major Products Formed:

    Oxidation: 3-(thiophen-2-yl)propanoic acid

    Reduction: 3-(thiophen-2-yl)propanol

    Substitution: Halogenated thiophene derivatives

Mechanism of Action

The mechanism of action of ethyl 3-(thiophen-2-yl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, in the synthesis of pharmaceuticals, it can act as a precursor that undergoes further chemical transformations to produce active drug molecules .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-(thiophen-2-yl)propanoate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity. This makes it valuable in the synthesis of compounds with specific electronic and biological activities.

Properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

ethyl 3-thiophen-2-ylpropanoate

InChI

InChI=1S/C9H12O2S/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-4,7H,2,5-6H2,1H3

InChI Key

ZIGQNBZKDGBLCG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC=CS1

Origin of Product

United States

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